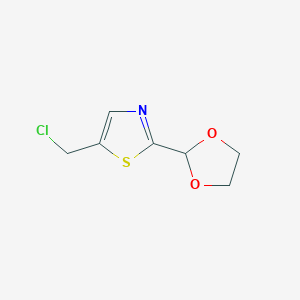
5-(Chloromethyl)-2-(1,3-dioxolan-2-yl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-2-(1,3-dioxolan-2-yl)-1,3-thiazole is a heterocyclic compound that contains both thiazole and dioxolane rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(1,3-dioxolan-2-yl)-1,3-thiazole typically involves the reaction of 2-(1,3-dioxolan-2-yl)-1,3-thiazole with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the chloromethylation process. The reaction temperature and time are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, leading to efficient and cost-effective production.
化学反応の分析
Types of Reactions
5-(Chloromethyl)-2-(1,3-dioxolan-2-yl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrothiazole derivatives.
科学的研究の応用
5-(Chloromethyl)-2-(1,3-dioxolan-2-yl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-(Chloromethyl)-2-(1,3-dioxolan-2-yl)-1,3-thiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thiazole ring may also interact with biological receptors, influencing various cellular pathways.
類似化合物との比較
Similar Compounds
2-(1,3-Dioxolan-2-yl)-1,3-thiazole: Lacks the chloromethyl group, leading to different reactivity and applications.
5-(Bromomethyl)-2-(1,3-dioxolan-2-yl)-1,3-thiazole: Similar structure but with a bromomethyl group instead of chloromethyl, resulting in different chemical properties.
5-(Hydroxymethyl)-2-(1,3-dioxolan-2-yl)-1,3-thiazole: Contains a hydroxymethyl group, which affects its solubility and reactivity.
Uniqueness
5-(Chloromethyl)-2-(1,3-dioxolan-2-yl)-1,3-thiazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C7H8ClNO2S |
|---|---|
分子量 |
205.66 g/mol |
IUPAC名 |
5-(chloromethyl)-2-(1,3-dioxolan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C7H8ClNO2S/c8-3-5-4-9-6(12-5)7-10-1-2-11-7/h4,7H,1-3H2 |
InChIキー |
ZJQTZBAMZZVADX-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=NC=C(S2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(1h-1,2,4-Triazol-1-yl)ethoxy]aniline](/img/structure/B13184424.png)
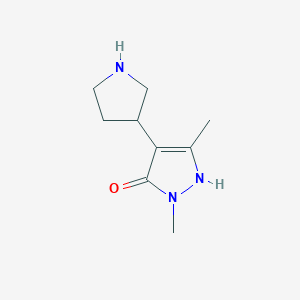
![N-[(4-formylphenyl)methyl]butanamide](/img/structure/B13184430.png)
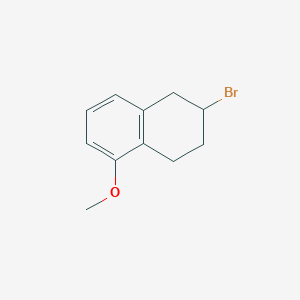
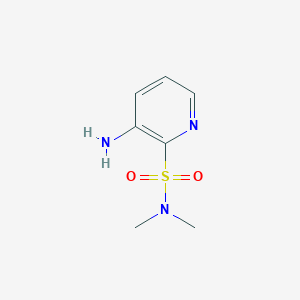
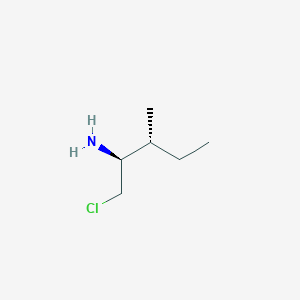
![3-(Chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13184455.png)
![1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine](/img/structure/B13184471.png)
![3-([1-(Bromomethyl)cyclobutyl]methyl)furan](/img/structure/B13184492.png)
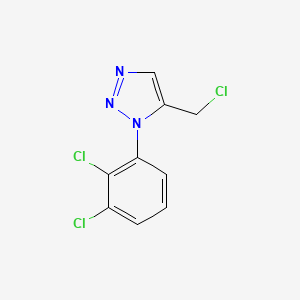
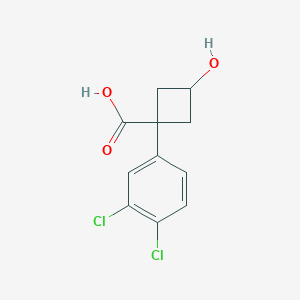

![2-[(Azetidin-1-yl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid](/img/structure/B13184513.png)
![1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.4]octane](/img/structure/B13184514.png)
